molecular formula C6H14N2 B171016 [(2R)-piperidin-2-yl]methanamine CAS No. 111478-74-1

[(2R)-piperidin-2-yl]methanamine

Cat. No.: B171016
CAS No.: 111478-74-1
M. Wt: 114.19 g/mol
InChI Key: RHPBLLCTOLJFPH-ZCFIWIBFSA-N
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Description

[(2R)-piperidin-2-yl]methanamine is a chiral amine with the molecular formula C6H14N2 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-piperidin-2-yl]methanamine typically involves the reduction of piperidine derivatives. One common method is the reductive amination of 2-piperidone with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amine with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or distillation techniques to ensure high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[(2R)-piperidin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

[(2R)-piperidin-2-yl]methanamine is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of [(2R)-piperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity .

Comparison with Similar Compounds

[(2R)-piperidin-2-yl]methanamine can be compared with other similar compounds, such as:

    Pyrrolidine: Another nitrogen-containing heterocycle with a five-membered ring.

    Morpholine: A six-membered ring containing both nitrogen and oxygen. Morpholine derivatives are used in various industrial applications but have different chemical reactivity compared to piperidine derivatives.

    Piperazine: A six-membered ring with two nitrogen atoms. Piperazine derivatives are commonly used as anthelmintics and have distinct biological activities compared to this compound.

The uniqueness of this compound lies in its chiral nature and the specific interactions it can form with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[(2R)-piperidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPBLLCTOLJFPH-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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